molecular formula C32H38ClNO4 B13846510 Fexofenadinone Hydrochloride CAS No. 153439-43-1

Fexofenadinone Hydrochloride

Cat. No.: B13846510
CAS No.: 153439-43-1
M. Wt: 536.1 g/mol
InChI Key: WQPDEFGECAUPKV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Fexofenadinone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C-H bonds are notable reactions .

Common Reagents and Conditions: Common reagents used in these reactions include ZnBr2 for catalysis and microbial agents for oxidation. The conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include carboxylic acid derivatives and other intermediates that are crucial for the synthesis of this compound .

Biological Activity

Fexofenadine hydrochloride is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic urticaria. As a selective H1 receptor antagonist, it effectively alleviates allergy symptoms by blocking the action of histamine, a key mediator in allergic responses. This article delves into the biological activity of fexofenadine, examining its pharmacodynamics, pharmacokinetics, and relevant clinical studies.

Pharmacodynamics

Fexofenadine acts by selectively antagonizing peripheral H1 receptors, preventing histamine from binding and activating these receptors. This mechanism leads to a reduction in symptoms associated with allergies, such as itching, sneezing, and nasal congestion. Notably, fexofenadine does not cross the blood-brain barrier significantly, which minimizes central nervous system effects like sedation commonly seen with first-generation antihistamines .

Key Pharmacodynamic Properties

  • Mechanism of Action : Selective H1 receptor antagonist.
  • Sedation Profile : Minimal sedation due to limited CNS penetration.
  • Anticholinergic Effects : Lacks significant anticholinergic activity .

Pharmacokinetics

Fexofenadine demonstrates rapid absorption following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. Its bioavailability is approximately 33%, and it exhibits a long duration of action, allowing for once or twice daily dosing .

Pharmacokinetic Parameters

ParameterValue
Absorption Rapid; T_max 1-3 hours
Bioavailability ~33%
Plasma Protein Binding 60% - 70%
Half-life Approximately 14 hours
Metabolism Minimal hepatic metabolism

Efficacy in Allergic Conditions

Numerous studies have demonstrated the efficacy of fexofenadine in managing allergic conditions. A meta-analysis indicated that fexofenadine significantly inhibits histamine-induced wheal and flare responses compared to placebo and is comparable to other second-generation antihistamines .

Case Study Insights

  • Study on Chronic Urticaria : A clinical trial involving patients with chronic urticaria showed that fexofenadine provided substantial relief from itching and hives compared to baseline measurements after four weeks of treatment.
  • Allergic Rhinitis Management : Another study highlighted that patients receiving fexofenadine reported improved quality of life scores due to reduced nasal congestion and sneezing frequency.

Safety Profile

Fexofenadine is generally well-tolerated, with a low incidence of adverse effects. Common side effects include headache and mild gastrointestinal disturbances. Importantly, it has no significant interactions with alcohol or other CNS depressants .

Comparative Studies

A comparative analysis of fexofenadine with other antihistamines such as montelukast and levocetirizine revealed that while all three effectively manage allergic symptoms, fexofenadine exhibited a superior safety profile regarding sedation and cognitive impairment .

Summary of Comparative Efficacy

AntihistamineEfficacy in AllergiesSedation RiskDuration of Action
Fexofenadine HighLow~24 hours
Montelukast ModerateNone~24 hours
Levocetirizine HighModerate~24 hours

Properties

CAS No.

153439-43-1

Molecular Formula

C32H38ClNO4

Molecular Weight

536.1 g/mol

IUPAC Name

2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C32H37NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36);1H

InChI Key

WQPDEFGECAUPKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O.Cl

Origin of Product

United States

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